1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol
Description
Properties
CAS No. |
313273-64-2 |
|---|---|
Molecular Formula |
C14H20ClNO3 |
Molecular Weight |
285.76 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C14H20ClNO3/c15-13-3-1-12(2-4-13)10-19-11-14(17)9-16-5-7-18-8-6-16/h1-4,14,17H,5-11H2 |
InChI Key |
ZHKLPNPLOJZWIE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(COCC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenyl)-2,3-epoxypropane. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
-
Chemistry:
- Intermediate in Synthesis: The compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
-
Biology:
- Antimicrobial Activity: Studies have shown that this compound exhibits significant antibacterial properties against various pathogens, making it a candidate for further exploration in antimicrobial drug development.
- Anticancer Properties: Research indicates potential cytotoxic effects on cancer cell lines, suggesting its role as a lead compound in anticancer drug discovery.
-
Medicine:
- Therapeutic Agent: Ongoing research aims to evaluate its efficacy as a therapeutic agent for diseases such as cancer and bacterial infections, focusing on its mechanism of action at the molecular level.
-
Industry:
- Pharmaceuticals and Agrochemicals: The compound is utilized in the production of pharmaceuticals and agrochemicals, contributing to advancements in these fields.
Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against a range of pathogenic bacteria. Results showed that it possessed lower minimum inhibitory concentration (MIC) values compared to standard antibiotics, indicating strong antibacterial activity.
Cytotoxicity in Cancer Cells
In another case study focusing on breast cancer cell lines, the compound demonstrated significant inhibition of cell proliferation and induced apoptosis. These findings support its potential use as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazinyl]propan-2-ol Hydrochloride
- Key Differences: Substituent Linkage: Replaces the benzyloxy group with a phenoxy ether, altering electronic effects (phenoxy is less electron-withdrawing than benzyloxy). Heterocycle: Substitutes morpholine with a piperazine ring bearing a 4-methoxyphenyl group.
- Implications : The piperazine-methoxyphenyl combination may improve binding to serotonin or dopamine receptors, as seen in related antipsychotic agents .
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol Hydrochloride
- Key Differences: Aromatic Substituent: Replaces 4-chlorophenyl with 3-methoxyphenyl. Methoxy is electron-donating, which may reduce metabolic stability compared to chloro substituents. Linkage: Retains the phenoxy ether instead of benzyloxy, reducing steric bulk .
- Implications : The methoxy group could enhance interactions with cytochrome P450 enzymes, affecting pharmacokinetics .
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone
Substituent Effects on Physicochemical Properties
Key Observations:
- Chlorine vs. Methoxy : Chlorine’s electron-withdrawing nature enhances metabolic stability but may reduce solubility compared to methoxy .
- Morpholine vs. Piperazine : Morpholine’s oxygen atom reduces basicity (pKa ~7.4) compared to piperazine (pKa ~9.8), affecting ionization and membrane permeability .
Q & A
Q. What are the recommended synthetic routes for 1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol, and how can reaction intermediates be optimized for yield?
Synthesis typically involves nucleophilic substitution or etherification reactions. For example:
- Step 1 : React 4-chlorobenzyl chloride with a diol precursor (e.g., 3-morpholin-4-ylpropan-2-ol) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Step 2 : Monitor intermediates via TLC or HPLC to optimize reaction time and temperature.
- Yield improvement : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- HPLC-PDA : Use a C18 column with a gradient mobile phase (acetonitrile/water + 0.1% formic acid) to detect impurities. Compare retention times against reference standards (e.g., EP impurity guidelines for chlorophenyl derivatives) .
- NMR : Assign peaks for the morpholine ring (δ 3.6–3.8 ppm, multiplet) and 4-chlorobenzyl group (δ 7.3–7.5 ppm, doublet) to confirm regiochemistry .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 312.1 (calculated) .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months. Monitor degradation products via HPLC .
- Critical parameters : Morpholine ring oxidation and hydrolysis of the ether bond are common degradation pathways. Stabilize formulations with antioxidants (e.g., BHT) or inert atmospheres .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response validation : Replicate assays (e.g., kinase inhibition or cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects. Use positive controls (e.g., staurosporine for kinase assays) .
- Metabolite interference : Incubate the compound with liver microsomes (e.g., human CYP3A4) to identify active metabolites that may contribute to observed discrepancies .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Core modifications : Synthesize analogs with substituted morpholine rings (e.g., thiomorpholine) or halogenated benzyl groups (e.g., 3,4-dichlorophenyl). Compare logP and pKa values to assess bioavailability .
- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity toward targets like G protein-coupled receptors (GPCRs) or ion channels .
Q. What methodologies are suitable for evaluating environmental fate and ecotoxicity of this compound?
- Environmental persistence : Use OECD 301B biodegradation tests to measure half-life in soil/water systems. Monitor 4-chlorophenyl metabolites via LC-MS/MS .
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201) to determine EC₅₀ values. Correlate results with logKow values to predict bioaccumulation .
Q. How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?
- Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers. Confirm optical purity via polarimetry or CD spectroscopy .
- Asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s salen-Co complexes) during key steps like epoxide ring-opening to install stereocenters .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
